molecular formula C12H16FNO3 B1489533 ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate CAS No. 1378315-80-0

ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate

Cat. No.: B1489533
CAS No.: 1378315-80-0
M. Wt: 241.26 g/mol
InChI Key: DYSUOCZSZQWPLO-UHFFFAOYSA-N
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Description

Ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate is a chemical compound with the molecular formula C12H16FNO3 and a molecular weight of 241.26 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process. One common method involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol, which is then reacted with methyl isocyanate to produce the carbamate derivative.

Industrial Production Methods: In an industrial setting, the production of ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate typically involves large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor or receptor antagonist.

Medicine: It may be used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Industry: The compound finds applications in the manufacturing of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor or antagonist, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-(4-fluorophenoxy)ethyl)acetamide:

  • Pyraflufen-ethyl: Another fluorinated carbamate used in the agricultural industry as a herbicide.

Uniqueness: Ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate is unique in its specific molecular structure, which allows for distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

ethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3/c1-3-16-12(15)14(2)8-9-17-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSUOCZSZQWPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)CCOC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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